N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide
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Overview
Description
N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide is an organic compound with a complex structure that includes a propoxyphenyl group, a methyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the propoxyphenyl intermediate. This intermediate is then subjected to a series of reactions, including alkylation and amidation, to form the final product. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Methyl-1-(2-methoxyphenyl)butyl]prop-2-enamide
- N-[3-Methyl-1-(2-ethoxyphenyl)butyl]prop-2-enamide
- N-[3-Methyl-1-(2-butoxyphenyl)butyl]prop-2-enamide
Uniqueness
N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide is unique due to its specific propoxyphenyl group, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-5-11-20-16-10-8-7-9-14(16)15(12-13(3)4)18-17(19)6-2/h6-10,13,15H,2,5,11-12H2,1,3-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJXAYVADWNIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(CC(C)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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